N-Methyl-1H-imidazol-2-amine hydrochloride

Overview

Description

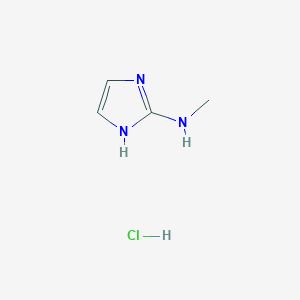

N-Methyl-1H-imidazol-2-amine hydrochloride: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom at the first position and an amine group at the second position of the imidazole ring, with a hydrochloride salt form.

Mechanism of Action

Target of Action

N-Methyl-1H-imidazol-2-amine hydrochloride, a derivative of imidazole, is a heterocyclic compound . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Methylation of Imidazole: One common method involves the acid-catalyzed methylation of imidazole using methanol.

Radziszewski Reaction: Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine.

Industrial Production Methods: Industrial production of N-Methyl-1H-imidazol-2-amine hydrochloride often employs the above-mentioned synthetic routes on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methyl-1H-imidazol-2-amine hydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products:

Oxidation Products: Oxidized derivatives of the imidazole ring.

Reduction Products: Reduced forms of the compound, often with hydrogenated nitrogen atoms.

Substitution Products: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-Methyl-1H-imidazol-2-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex imidazole derivatives and other heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its structural similarity to biologically active imidazoles makes it a valuable tool in drug discovery .

Medicine: Its ability to interact with biological molecules makes it a candidate for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

1-Methylimidazole: Similar in structure but lacks the amine group at the second position.

2-Aminoimidazole: Contains an amine group at the second position but lacks the methyl group at the first position.

1,2-Dimethylimidazole: Contains methyl groups at both the first and second positions.

Uniqueness: N-Methyl-1H-imidazol-2-amine hydrochloride is unique due to the presence of both a methyl group and an amine group on the imidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets more effectively compared to its similar counterparts .

Biological Activity

N-Methyl-1H-imidazol-2-amine hydrochloride is a derivative of imidazole, a class of heterocyclic compounds known for their diverse biological activities. This compound is characterized by a methyl group at the nitrogen atom in the first position and an amine group at the second position of the imidazole ring. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

This compound exerts its biological effects through multiple mechanisms:

- Target Interactions : It interacts with enzymes and receptors due to its structural similarity to biologically active imidazoles, which can influence various biochemical pathways.

- Biochemical Pathways : The compound is known to affect pathways related to cell signaling, enzyme inhibition, and receptor binding, contributing to its potential therapeutic effects.

- Pharmacokinetics : Its high solubility in polar solvents enhances bioavailability, influencing its distribution and efficacy in biological systems.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential applications:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells by affecting cell cycle progression. For example, treated MCF-7 breast cancer cells showed increased lactate dehydrogenase (LDH) activity, suggesting cell membrane damage and potential cytotoxic effects .

Enzyme Inhibition

The compound has been studied as a potential inhibitor of various enzymes. Structure-activity relationship (SAR) studies have identified critical functional groups necessary for activity, indicating that modifications can enhance potency against specific targets. For example, derivatives with optimized solubility and stability have been developed as chemical probes for studying enzyme functions .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications could enhance antibacterial potency substantially .

- Cytotoxicity Against Cancer Cells : In another investigation, the compound was tested against various cancer cell lines. Results showed that it effectively inhibited cell growth and induced apoptosis, particularly in breast cancer cells, with IC50 values indicating potent cytotoxicity .

- Enzyme Interaction Studies : A detailed SAR study revealed how structural modifications impacted the inhibitory activity against specific enzymes. The findings highlighted the importance of the imidazole ring's nitrogen atoms in facilitating interactions with enzyme active sites .

Data Tables

Properties

IUPAC Name |

N-methyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H2,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNQBWDBTRVJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-76-1 | |

| Record name | N-methyl-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.